molecular formula C13H26N2O2 B3007341 tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate CAS No. 1783924-61-7

tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate

Cat. No.: B3007341
CAS No.: 1783924-61-7
M. Wt: 242.363
InChI Key: IAIZJKYUFUMGRL-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate is a carbamate-protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-methylpiperidin-4-yl moiety linked via an ethyl chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeted molecules. Its structural attributes—such as the Boc group (enhancing solubility and stability) and the ethyl-piperidine chain (providing conformational flexibility)—make it versatile for drug discovery .

Properties

IUPAC Name

tert-butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14-10)6-8-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIZJKYUFUMGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylpiperidin-4-yl)ethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: Reagents like or are employed.

    Substitution: Conditions typically involve the use of such as or .

Major Products Formed:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted products from nucleophilic substitution.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its role as a prodrug or intermediate in synthesizing more complex pharmaceuticals. Its structural features enable it to be modified into various active pharmaceutical ingredients (APIs). The presence of the tert-butyl group enhances lipophilicity, which can improve the bioavailability of drugs derived from it.

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate may act as inhibitors for specific enzymes, including cyclin-dependent kinases (CDKs). Inhibiting CDKs can be crucial in cancer therapy, as these enzymes play a significant role in cell cycle regulation. Studies have shown that modifications of this compound can lead to effective CDK inhibitors, which are being investigated for their potential in treating various cancers .

Neuropharmacology

The compound's piperidine moiety suggests potential applications in neuropharmacology. Piperidine derivatives are known to exhibit various central nervous system (CNS) activities, including anxiolytic and analgesic effects. The specific configuration of the this compound may enhance its interaction with neurotransmitter receptors, thus warranting further investigation into its use as a therapeutic agent for neurological disorders.

Case Studies

  • CDK Inhibition Studies
    • A study explored the synthesis of derivatives based on this compound, focusing on their efficacy as CDK inhibitors. Results indicated that specific modifications could significantly enhance inhibitory activity against CDK2, suggesting a pathway for developing targeted cancer therapies .
  • Neuroactive Compound Exploration
    • Research involving the evaluation of piperidine derivatives has highlighted the potential of compounds like this compound in treating anxiety disorders. Preliminary pharmacological assessments showed promise in modulating receptor activity linked to anxiety and depression .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for APIsEnhances bioavailability due to lipophilicity
Enzyme InhibitionPotential CDK inhibitorEffective against CDK2 in modified derivatives
NeuropharmacologyCNS activity explorationPromising effects on anxiety and depression

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Key Differences
Compound Name (CAS No.) Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Structural Implications
Target Compound Ethyl-linked 2-methylpiperidin-4-yl + Boc C₁₄H₂₆N₂O₂ 254.37 Balanced lipophilicity and flexibility
tert-Butyl (4-methylpiperidin-4-yl)carbamate (163271-08-7) 4-Methylpiperidine + Boc C₁₁H₂₂N₂O₂ 214.31 Increased steric hindrance at piperidine 4-position
tert-Butyl piperidin-4-ylcarbamate (73874-95-0) Unsubstituted piperidine + Boc C₁₀H₂₀N₂O₂ 200.28 Reduced steric bulk; higher conformational freedom
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (1774897-54-9) 4-(2-Methoxyethyl)piperidine + methylcarbamate C₁₄H₂₈N₂O₃ 272.38 Ether group enhances polarity; methylcarbamate alters metabolic stability
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (33048-52-1) Chloronicotinoyl + methylcarbamate C₁₇H₂₃ClN₄O₃ 390.85 Chlorine and nicotinoyl groups enhance electrophilicity and receptor binding
tert-Butyl 4-methylpyridin-2-ylcarbamate Pyridine ring + Boc C₁₁H₁₆N₂O₂ 208.26 Aromatic pyridine increases basicity; altered hydrogen bonding
2.2 Functional Group Impact on Properties
  • Lipophilicity and Solubility :

    • The ethyl chain in the target compound provides moderate lipophilicity, facilitating membrane permeability. In contrast, analogs with polar groups (e.g., methoxyethyl in CAS 1774897-54-9) exhibit higher solubility in aqueous media .
    • Halogenated derivatives (e.g., CAS 33048-52-1) show increased logP values due to chlorine, enhancing lipid solubility .
  • Electron-withdrawing groups (e.g., cyano in pyridine derivatives, ) alter electron density, affecting reactivity and hydrogen-bonding capacity .
  • Synthetic Utility: Compounds like tert-butyl (1-acetylpiperidin-4-yl)carbamate () are acetylated at the piperidine nitrogen, reducing nucleophilicity and altering downstream reactivity compared to the ethyl-linked target compound . Longer alkyl chains (e.g., hexyl in ) increase hydrophobicity, useful for cannabinoid receptor ligands .

Biological Activity

tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate, with the molecular formula C13_{13}H26_{26}N2_2O2_2, is a piperidine derivative that has garnered attention in organic synthesis and pharmaceutical research. This compound serves as an intermediate in the synthesis of various bioactive molecules and is explored for its potential therapeutic applications.

  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1783924-61-7
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which enhances its stability and lipophilicity, making it suitable for biological interactions.

The synthesis typically involves the reaction of tert-butyl chloroformate with 2-(2-methylpiperidin-4-yl)ethylamine in the presence of a base like triethylamine. This reaction yields this compound with high purity and yield .

The mechanism of action is primarily attributed to its interaction with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, which is vital for its potential therapeutic effects.

Pharmacological Studies

Research indicates that derivatives of piperidine, including this compound, exhibit significant biological activities:

  • Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease. For instance, a related compound demonstrated an IC50_{50} of 15.4 nM against β-secretase .
  • Antioxidant Properties : While some derivatives show moderate antioxidant effects, the specific activity of this compound in this regard remains to be fully elucidated.

Comparative Analysis with Similar Compounds

A comparison with similar piperidine derivatives reveals unique properties associated with the substitution pattern on the piperidine ring:

Compound NameStructureBiological Activity
tert-Butyl N-(4-methylpiperidin-4-yl)carbamateStructureModerate neuroprotective effects
tert-Butyl N-(2-methylpiperidin-4-yl)carbamateStructureSignificant enzyme inhibition
tert-Butyl N-(2-ethylpiperidin-4-yl)carbamateStructureVariable activity depending on substitution

The presence of the tert-butyl group enhances stability and solubility, which are crucial for bioactivity.

Case Studies

  • Neuroprotection Against Aβ Peptides : A study demonstrated that a related compound significantly increased astrocyte viability in the presence of Aβ 1-42 peptides, indicating potential for therapeutic use in Alzheimer's disease .
  • Enzyme Inhibition Profiles : Another study reported that compounds similar to this compound exhibited varying degrees of inhibition against key enzymes involved in neurodegeneration, highlighting their potential role as multi-target therapeutics .

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate?

Methodological Answer:
Synthetic optimization typically involves stepwise protection-deprotection strategies. For example:

Piperidine Functionalization : Introduce the 2-methyl group via alkylation of piperidin-4-yl precursors using methyl iodide under basic conditions (e.g., NaH in THF).

Carbamate Protection : React the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP to form the tert-butyl carbamate.

Ethyl Linker Installation : Couple the piperidine moiety to an ethyl spacer via nucleophilic substitution (e.g., using 2-bromoethylamine followed by Boc protection).
Key variables to optimize include reaction temperature (0–25°C), stoichiometry (1.2–2.0 eq. Boc₂O), and catalyst choice (triethylamine vs. DMAP) .

Advanced: How should contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Methodological Answer:
Contradictions often arise from impurities or structural isomerism. To resolve:

Multi-Technique Validation :

  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out rotational isomers .
  • Compare high-resolution mass spectrometry (HRMS) data with theoretical isotopic patterns.

Crystallographic Clarification : Employ single-crystal X-ray diffraction (SHELX-refined) for unambiguous structural assignment. For hygroscopic compounds, use synchrotron radiation to mitigate crystal degradation .

Computational Modeling : Validate proposed structures via DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Basic: What safety protocols are critical when handling tert-butyl carbamate derivatives?

Methodological Answer:

Hazard Mitigation :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact. SDS data for analogous compounds indicate potential irritancy .
  • Store under nitrogen in a desiccator to prevent hydrolysis.

Spill Management : Neutralize acidic or basic byproducts with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What strategies address challenges in multi-step synthesis (e.g., competing side reactions)?

Methodological Answer:

Intermediate Purity : Use flash chromatography (silica gel, hexane/EtOAc gradients) after each step to isolate intermediates ≥95% pure.

Selective Protection : Employ orthogonal protecting groups (e.g., Fmoc for amines) to avoid unintended deprotection. For example, tert-butyl carbamates are stable under acidic conditions but cleaved with TFA .

Reaction Monitoring : Track progress via inline IR or LC-MS to identify side products early. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to suppress dimerization .

Basic: What analytical techniques are most reliable for purity assessment?

Methodological Answer:

HPLC-UV/ELSD : Use C18 columns with water/acetonitrile gradients (0.1% TFA) to detect impurities <0.5%.

¹H/¹³C NMR : Look for split peaks or unexpected integrals indicating rotamers or residual solvents .

Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values to validate stoichiometry .

Advanced: How can computational tools predict the reactivity of tert-butyl carbamate derivatives?

Methodological Answer:

Reactivity Modeling :

  • Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Simulate transition states for Boc deprotection under acidic conditions to optimize reaction kinetics .

Retrosynthetic Planning : Tools like Pistachio or Reaxys can propose synthetic routes by analyzing bond disconnections and reagent compatibility .

Basic: How to troubleshoot low yields in carbamate coupling reactions?

Methodological Answer:

Activation of Amines : Pre-activate with Hünig’s base (DIPEA) to enhance nucleophilicity.

Solvent Optimization : Replace polar aprotic solvents (DMF) with DCM or THF to reduce side reactions.

Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt at 0°C to minimize racemization .

Advanced: What are best practices for resolving crystallographic disorder in X-ray structures?

Methodological Answer:

Data Collection : Use low-temperature (100 K) datasets to reduce thermal motion artifacts.

Refinement Tools : In SHELXL, apply PART and SIMU instructions to model disordered atoms. Use SQUEEZE for solvent-occupied voids .

Validation : Check R1/wR2 convergence (<5% discrepancy) and Platon’s ADDSYM to detect missed symmetry .

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